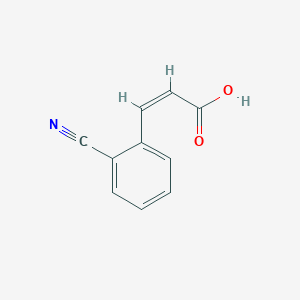

(Z)-3-(2-cyanophenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(2-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVOPXGNHGTKOD-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 3 2 Cyanophenyl Prop 2 Enoic Acid and Its Analogues

Direct Synthesis Strategies for the (Z)-Isomer

Direct synthetic routes to (Z)-3-(2-cyanophenyl)prop-2-enoic acid and its analogues often rely on well-established olefination and condensation reactions, with modifications to control the stereochemical outcome.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful methods for forming carbon-carbon double bonds from carbonyl compounds. wikipedia.orgorganic-chemistry.org The stereoselectivity of these reactions is highly dependent on the nature of the phosphorus ylide and the reaction conditions. organic-chemistry.orgnih.gov

Wittig Reaction : To favor the formation of the (Z)-alkene, non-stabilized or semi-stabilized ylides are typically employed. organic-chemistry.org The reaction of 2-cyanobenzaldehyde (B126161) with a phosphorus ylide derived from an α-haloacetate under salt-free conditions can promote the formation of the desired (Z)-isomer. The reaction generally proceeds through a betaine (B1666868) intermediate, and the subsequent elimination step determines the stereochemistry of the resulting alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction often provides better (E)-selectivity, but modifications have been developed to favor the (Z)-isomer. wikipedia.orgnih.gov The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to achieve high Z-selectivity. wikipedia.orgnrochemistry.com This approach could be applied to the synthesis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid by reacting 2-cyanobenzaldehyde with an appropriately modified phosphonoacetate. acs.orgresearchgate.net

Table 1: Comparison of Wittig and HWE Reactions for (Z)-Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Typical (Z)-Selectivity | Achieved with non-stabilized or semi-stabilized ylides | Achieved with modified phosphonates (e.g., Still-Gennari conditions) wikipedia.orgnrochemistry.com |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Advantages for (Z)-synthesis | Well-established for certain ylide types | High Z-selectivity achievable with specific reagent modifications acs.orgresearchgate.net |

Condensation reactions provide a direct route to cinnamic acid derivatives from aromatic aldehydes. libretexts.org The Knoevenagel and Perkin reactions are two classical methods that can be adapted for the synthesis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgsigmaaldrich.com The Doebner modification, which utilizes pyridine (B92270) as both the solvent and catalyst, is known to favor the formation of (Z)-cinnamic acids, particularly when malonic acid is used as the active methylene compound. wikipedia.org The reaction of 2-cyanobenzaldehyde with malonic acid in pyridine would be a plausible route to the target molecule. rsc.orgresearchgate.netresearchgate.net

Perkin Reaction : The Perkin reaction is a classic method for synthesizing cinnamic acids by reacting an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com While this reaction typically yields the more stable (E)-isomer, modifications to the reaction conditions or the use of specific catalysts might influence the stereochemical outcome. libretexts.orgchegg.comscispace.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in various organic transformations, including the synthesis of cinnamic acid derivatives. researchgate.nettandfonline.comnih.gov The rapid and efficient heating provided by microwaves can lead to shorter reaction times and, in some cases, altered selectivity compared to conventional heating methods. tandfonline.comtandfonline.com

For the synthesis of cinnamic acid derivatives, microwave irradiation has been successfully applied to Knoevenagel condensations, often under solvent-free conditions. researchgate.nettandfonline.com This approach could potentially be adapted for the synthesis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid from 2-cyanobenzaldehyde and malonic acid, offering a more environmentally friendly and efficient method. tandfonline.combenthamdirect.com

Indirect Synthetic Routes and Derivatization from Related Precursors

Indirect routes to (Z)-3-(2-cyanophenyl)prop-2-enoic acid involve the synthesis of a related precursor followed by a chemical modification to introduce the cyano group or establish the desired stereochemistry.

One indirect approach involves the conversion of a pre-existing functional group on the aromatic ring into a cyano group. For example, a starting material such as (Z)-3-(2-aminophenyl)prop-2-enoic acid could be subjected to a Sandmeyer reaction to introduce the cyano group. Alternatively, an aromatic carboxylic acid can be converted to a nitrile. researchgate.netacs.orgwikipedia.orgorganic-chemistry.orgvaia.com This often involves a multi-step process, such as conversion of the carboxylic acid to a primary amide followed by dehydration.

Achieving high stereoselectivity for the thermodynamically less stable (Z)-isomer is a central challenge in the synthesis of this and related compounds. acs.orgresearchgate.net Several strategies can be employed to control the geometry of the double bond.

Alkyne Semireduction : A powerful and highly stereoselective method for the synthesis of (Z)-alkenes is the partial reduction of an alkyne precursor. rsc.orgnih.gov The synthesis of 3-(2-cyanophenyl)propiolic acid, followed by catalytic semihydrogenation using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), would yield the desired (Z)-alkene with high selectivity. nih.gov

Photoisomerization : Although less common for preparative scale, photoisomerization can be used to convert the more stable (E)-isomer to a mixture containing the (Z)-isomer. This is achieved by irradiating a solution of the (E)-isomer with UV light, which can lead to an equilibrium mixture of both isomers that would then require separation.

Table 2: Key Strategies for Achieving (Z)-Stereoselectivity

| Strategy | Description | Key Considerations |

| Modified Wittig/HWE | Use of specific ylides or phosphonates designed to favor the kinetic (Z)-product. | Reagent design is crucial for high selectivity. wikipedia.orgnrochemistry.comacs.orgresearchgate.net |

| Alkyne Semireduction | Partial hydrogenation of a corresponding alkyne using a poisoned catalyst. | High stereoselectivity, requires synthesis of the alkyne precursor. rsc.orgnih.govnih.gov |

| Doebner-Knoevenagel | Condensation of an aldehyde with malonic acid using pyridine as a catalyst and solvent. | Can provide good (Z)-selectivity under specific conditions. wikipedia.org |

Catalytic Approaches in the Synthesis of Related Propenoic Acid Scaffolds

The synthesis of propenoic acid scaffolds, including cinnamic acid and its derivatives, has been significantly advanced through the development of catalytic methodologies. These approaches offer milder reaction conditions, higher efficiency, and greater selectivity compared to classical condensation reactions like the Perkin or Knoevenagel condensations. jocpr.commdpi.com Catalytic systems, particularly those based on transition metals, have become indispensable tools for the formation of the characteristic carbon-carbon double bond in these structures. mdpi.com

Transition metal catalysis is a cornerstone in the modern synthesis of cinnamic acid derivatives and related propenoic acid structures. Among the various methods, the Mizoroki-Heck reaction is one of the most prominent and widely utilized for the arylation or vinylation of olefins. mdpi.comajol.info This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene, such as an acrylate (B77674) derivative, to form a substituted alkene. jocpr.commdpi.com

The general catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. libretexts.org Palladium complexes, such as those derived from Pd(OAc)₂, are often used as catalyst precursors. libretexts.org The reaction has been successfully applied to a wide range of substrates, including activated, un-activated, and deactivated aryl bromides, using water as a solvent, which aligns with green chemistry principles. ajol.info

A summary of representative Mizoroki-Heck reactions for the synthesis of cinnamic acid derivatives is presented below.

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Yield (%) | Reference |

| Bromobenzene | Acrylic Acid | Pd N-heterocyclic carbene | KOH | Water | 88 | ajol.info |

| 4-Bromoacetophenone | Methyl Acrylate | Pd N-heterocyclic carbene | KOH | Water | 88 | ajol.info |

| 4-Iodoanisole | Methyl Acrylate | Diatomite-supported Pd | Et₃N | NMP | Good | jocpr.com |

| Aryl Halides (various) | Methyl Acrylate | PdCl₂ | Na₂CO₃ | Water | 43-93 | jocpr.com |

This table is interactive and represents a selection of research findings.

Electron-donating ligands, such as phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs), and various nitrogen-based ligands, have been shown to increase the activity, stability, and selectivity of palladium catalysts. mdpi.com For example, palladium catalysts bearing NHC ligands have demonstrated excellent air and moisture stability and are compatible with a broad range of aryl bromides. ajol.info The design of the ligand scaffold is a key area of research; for instance, pincer-type ligands can offer high stability and catalytic activity for coupling reactions. researchgate.net

The nature of the ligand can also dictate the mechanistic pathway. Monodentate phosphine (B1218219) ligands may allow for both neutral and cationic catalytic cycles in the Heck reaction, whereas bidentate phosphines tend to favor a cationic mechanism. libretexts.org The development of chiral ligands, such as BINAP, has enabled asymmetric Heck reactions, allowing for the stereoselective synthesis of products with quaternary carbon centers. libretexts.org The strategic design of ligands has led to the development of highly specialized catalytic systems, including scaffolding catalysts that incorporate both a catalyst-binding site and a substrate-binding site to control selectivity through a temporary covalent bond. nih.gov This level of control is essential for synthesizing complex molecules with high precision.

Green Chemistry Principles in the Synthesis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid

Applying green chemistry principles to the synthesis of fine chemicals like (Z)-3-(2-cyanophenyl)prop-2-enoic acid is crucial for developing sustainable and environmentally benign manufacturing processes. nih.gov While specific literature on the green synthesis of this exact molecule is limited, general strategies employed for the synthesis of related cinnamic acids can be considered.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. A greener approach involves using water as the reaction solvent. ajol.info Palladium-catalyzed Heck reactions for cinnamic acid synthesis have been successfully performed in water, reducing environmental impact. ajol.info

Alternative Reaction Conditions: Employing alternative energy sources like microwave irradiation or sonication can accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. jocpr.com For example, the synthesis of cinnamic acid derivatives has been achieved via microwave irradiation of aryl aldehydes and malonic acid. jocpr.com

Catalyst Recyclability: The development of heterogeneous or immobilized catalysts is a core tenet of green chemistry. Using solid-supported catalysts, such as palladium on diatomite or manganese oxide on alumina, allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, reducing waste and cost. jocpr.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is essential. Catalytic reactions like the Heck coupling are generally more atom-economical than classical stoichiometric reactions. mdpi.comajol.info

Use of Renewable Feedstocks: While many syntheses start from fossil-based materials, research is exploring the use of bio-based starting materials. researchgate.netfrontiersin.org For instance, cinnamic acid can be produced from biobased benzaldehyde. researchgate.netresearchgate.net Biotechnological production through genetically engineered microbes offers a potential route from simple carbon sources. frontiersin.org

Alternative Synthetic Routes: The Knoevenagel condensation, particularly when performed under green conditions (e.g., using weak bases, environmentally friendly solvents), can offer a more sustainable alternative to the Perkin reaction for synthesizing cinnamic acids, providing better yields and simpler workup procedures. bepls.com

By integrating these principles—such as employing a recyclable, water-tolerant palladium catalyst for a Heck-type coupling of 2-bromobenzonitrile (B47965) with acrylic acid—a more sustainable synthesis for (Z)-3-(2-cyanophenyl)prop-2-enoic acid and its analogues could be designed.

Chemical Reactivity and Transformation Pathways of Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification: (Z)-3-(2-cyanophenyl)prop-2-enoic acid can be converted to its corresponding esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. These methods are often preferred when dealing with sensitive substrates.

Amidation: Similar to esterification, amidation of (Z)-3-(2-cyanophenyl)prop-2-enoic acid can be accomplished by reacting it with an amine. Direct reaction with an amine requires high temperatures and is often inefficient. Therefore, the use of coupling reagents is the more common and effective strategy. Reagents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used.

A variety of amides and esters can be synthesized from related α-cyanocinnamic acid derivatives. For instance, the reaction of corresponding acyl chlorides with amines like diethylamine (B46881) and aniline, or with alcohols such as β-hydroxyethyl methacrylate (B99206) and hexadecanol, yields the appropriate amides and esters. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent/Conditions | Product |

| Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Carboxylic Acid + Alcohol | Coupling Reagent (e.g., DCC, EDC) | Ester |

| Carboxylic Acid + Amine | Coupling Reagent (e.g., DCC, HATU) | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from α,β-unsaturated carboxylic acids like (Z)-3-(2-cyanophenyl)prop-2-enoic acid generally requires forcing conditions. The stability of the molecule means that simple heating is often insufficient to induce decarboxylation. However, under specific catalytic conditions, this transformation can be achieved. For instance, copper-catalyzed decarboxylation has been shown to be effective for related acrylic acid derivatives. The mechanism of such reactions often involves the formation of an organometallic intermediate.

It is important to note that the presence of the nitrile group and the stereochemistry of the double bond can influence the ease of decarboxylation. The specific conditions required for the decarboxylation of (Z)-3-(2-cyanophenyl)prop-2-enoic acid would need to be determined experimentally, but the general principles of α,β-unsaturated acid decarboxylation would apply.

Reactivity of the Alkene (Double Bond) Moiety

The carbon-carbon double bond in (Z)-3-(2-cyanophenyl)prop-2-enoic acid is an electron-rich center and is susceptible to a range of reactions, including hydrogenation, addition, and cycloaddition reactions.

The alkene moiety can be reduced to a single bond through hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The stereochemistry of the starting material can influence the stereochemical outcome of the product. For (Z)-isomers of related cinnamic acid derivatives, catalytic hydrogenation generally proceeds via cis-addition of hydrogen to the double bond. rsc.org

Asymmetric hydrogenation of related β-cyanocinnamic esters has been successfully carried out using rhodium catalysts with chiral ligands, achieving high enantioselectivities (up to 99% ee). nih.govrsc.orgnih.gov This suggests that stereoselective hydrogenation of (Z)-3-(2-cyanophenyl)prop-2-enoic acid to produce specific stereoisomers of 3-(2-cyanophenyl)propanoic acid is feasible. The choice of catalyst and chiral ligand is crucial for controlling the stereochemical outcome.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Related Cyanocinnamic Esters

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Rhodium with Chiral Ligand | β-cyanocinnamic esters | up to 99% | nih.govrsc.orgnih.gov |

Transfer hydrogenation, using hydrogen donors like formic acid in the presence of a rhodium catalyst, has also been shown to be an effective method for the selective reduction of the double bond in cinnamic acid derivatives, leaving the carboxylic acid group intact. researchgate.net

Electrophilic Addition: The double bond of (Z)-3-(2-cyanophenyl)prop-2-enoic acid can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond. For example, the addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate. chemistrysteps.comlibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. libretexts.org However, the presence of the electron-withdrawing cyano and carboxylic acid groups can influence the electron density of the double bond and the stability of the carbocation intermediate, potentially affecting the regiochemical outcome. libretexts.org

Nucleophilic Addition (Michael Addition): Due to the conjugation of the double bond with the electron-withdrawing carboxylic acid group, the β-carbon of the alkene is electrophilic and susceptible to nucleophilic attack. This type of reaction is known as a Michael addition or conjugate addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position. The reaction is typically carried out under basic conditions to generate the nucleophile.

The alkene moiety of (Z)-3-(2-cyanophenyl)prop-2-enoic acid can participate in cycloaddition reactions, most notably the [2+2] and [4+2] (Diels-Alder) cycloadditions.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition is a well-known reaction for cinnamic acid and its derivatives, leading to the formation of cyclobutane (B1203170) rings (truxinic and truxillic acids). digitellinc.com These reactions can be carried out in the solid state or in solution, often with the use of a photosensitizer. The stereochemistry of the resulting cyclobutane is dependent on the arrangement of the molecules in the crystal lattice (in the solid state) or the approach of the reacting molecules in solution. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives have been developed to control the regio- and diastereoselectivity of the products. digitellinc.com

[4+2] Cycloaddition (Diels-Alder Reaction): (Z)-3-(2-cyanophenyl)prop-2-enoic acid can act as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing cyano and carboxylic acid groups enhances its reactivity as a dienophile. For instance, the reaction of chiral (E)-2-cyanocinnamates with cyclopentadiene, catalyzed by a Lewis acid like TiCl₄, has been shown to produce cycloadducts with high stereoselectivity. acs.org This indicates that (Z)-3-(2-cyanophenyl)prop-2-enoic acid could be a valuable substrate for asymmetric Diels-Alder reactions to construct complex polycyclic systems.

Reactivity of the Nitrile Functionality

The nitrile or cyano (-CN) group is a versatile and important functional group in organic synthesis. nih.gov Despite its stability, the polarized carbon-nitrogen triple bond allows the nitrile group to be transformed into various other functionalities, including amines, amides, and carboxylic acids. nih.govnih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles in a manner analogous to a carbonyl group. libretexts.orgchemistrysteps.com

Hydrolysis and Amidation of the Cyano Group

The hydrolysis of nitriles is a common transformation that typically requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com This reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid or its carboxylate salt. chemistrysteps.comlumenlearning.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. chemistrysteps.comlumenlearning.com A subsequent proton transfer and tautomerization yield the amide intermediate. chemistrysteps.com Continued heating in the presence of acid leads to the hydrolysis of this amide to the corresponding carboxylic acid. masterorganicchemistry.com

In base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid. chemistrysteps.com

For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, hydrolysis of the nitrile group would lead to the formation of (Z)-3-(2-carbamoylphenyl)prop-2-enoic acid as the intermediate amide, and ultimately to (Z)-3-(2-carboxyphenyl)prop-2-enoic acid.

| Reaction | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H2SO4, HCl), Heat | (Z)-3-(2-carbamoylphenyl)prop-2-enoic acid | (Z)-3-(2-carboxyphenyl)prop-2-enoic acid |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat, followed by Acid Workup | (Z)-3-(2-carbamoylphenyl)prop-2-enoic acid | (Z)-3-(2-carboxyphenyl)prop-2-enoic acid |

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of strong nucleophiles, such as organometallic reagents and hydrides. libretexts.org These reactions provide effective routes for carbon-carbon bond formation and reduction.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt after the initial nucleophilic attack. libretexts.orglibretexts.org This salt is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org In the case of (Z)-3-(2-cyanophenyl)prop-2-enoic acid, reaction with a Grignard reagent would transform the cyano group into a ketone functionality.

Reduction to Amines: Nitriles can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org The first addition forms an imine anion, which is then reduced further to a dianion. libretexts.org Quenching the reaction with water protonates the dianion to yield the primary amine. libretexts.orglibretexts.org This transformation of (Z)-3-(2-cyanophenyl)prop-2-enoic acid would produce (Z)-3-(2-(aminomethyl)phenyl)prop-2-enoic acid. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Addition of Thiol Nucleophiles: The nitrile group can also act as a "warhead" in covalent drug discovery by reacting with nucleophilic residues like cysteine in proteins. nih.gov The reaction involves the nucleophilic attack of the cysteine thiol on the nitrile carbon to form a covalent thioimidate adduct. nih.gov The reactivity of the nitrile group towards such nucleophiles is influenced by the electronic properties of the molecule; electron-withdrawing groups on an adjacent aromatic ring can increase the nitrile's electrophilicity and reactivity. nih.gov

| Nucleophile/Reagent | Reaction Type | Product Functional Group | Example Product from (Z)-3-(2-cyanophenyl)prop-2-enoic acid |

|---|---|---|---|

| Grignard Reagent (R-MgX), then H3O+ | Nucleophilic Addition | Ketone | (Z)-3-(2-acylphenyl)prop-2-enoic acid |

| Lithium Aluminum Hydride (LiAlH4), then H2O | Reduction | Primary Amine | (Z)-3-(2-(aminomethyl)phenyl)prop-2-enoic acid |

| Diisobutylaluminium Hydride (DIBAL-H), then H3O+ | Partial Reduction | Aldehyde | (Z)-3-(2-formylphenyl)prop-2-enoic acid |

| Thiol (e.g., Cysteine) | Nucleophilic Addition | Thioimidate | Covalent thioimidate adduct |

Reactivity of the Phenyl Ring

The phenyl ring of (Z)-3-(2-cyanophenyl)prop-2-enoic acid is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic systems. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the cyano group and the (Z)-prop-2-enoic acid group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Both the cyano group (-CN) and the vinyl carboxylic acid group (-CH=CHCOOH) are electron-withdrawing substituents. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, thus making the initial step of the reaction slower compared to benzene (B151609). Furthermore, these groups act as meta-directors. They direct incoming electrophiles to the positions meta to themselves because the carbocation intermediates formed by attack at the ortho and para positions have destabilizing resonance structures where the positive charge is adjacent to the electron-withdrawing group.

In (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the cyano group is at position 1 and the prop-2-enoic acid group is at position 2.

The cyano group at C1 directs incoming electrophiles to positions 3 and 5.

The prop-2-enoic acid group at C2 directs incoming electrophiles to positions 4 and 6.

Given that both are deactivating, the reaction conditions would need to be harsher than those used for benzene. The precise location of substitution will depend on the interplay between the directing effects and potential steric hindrance. However, a general pattern can be predicted for common SEAr reactions.

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) | (Z)-3-(2-cyano-4-nitrophenyl)prop-2-enoic acid and (Z)-3-(2-cyano-6-nitrophenyl)prop-2-enoic acid |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+ or Cl+ | (Z)-3-(4-bromo-2-cyanophenyl)prop-2-enoic acid and (Z)-3-(6-bromo-2-cyanophenyl)prop-2-enoic acid |

| Sulfonation | Fuming H2SO4 | SO3 | (Z)-3-(2-cyano-4-sulfophenyl)prop-2-enoic acid and (Z)-3-(2-cyano-6-sulfophenyl)prop-2-enoic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl3 / RCOCl, AlCl3 | R+ / RCO+ | Generally not successful due to the strong deactivating nature of the ring. |

Functional Group Interconversions on the Aromatic System

Functional group interconversions involve the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.uk For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the most synthetically useful interconversions would involve the cyano group.

As discussed in Section 3.3.2, the nitrile can be completely reduced to a primary amine (-CH₂NH₂) using reagents like LiAlH₄. vanderbilt.edu This transformation is significant because the resulting aminomethyl group has drastically different electronic properties compared to the starting nitrile. The -CH₂NH₂ group is an activating, ortho, para-director, which would fundamentally change the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

Further reactions could then be performed on the newly formed amine, such as diazotization followed by Sandmeyer reactions to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -F). This two-step sequence—reduction of the nitrile followed by reactions of the resulting amine—provides a powerful synthetic route to a diverse range of substituted cinnamic acid derivatives that would be inaccessible through direct electrophilic substitution.

Mechanistic Studies of Key Transformation Reactions

While specific, detailed mechanistic studies for many reactions of (Z)-3-(2-cyanophenyl)prop-2-enoic acid are not widely published, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry. Two important transformations are the hydrolysis of the nitrile and the intramolecular cyclization of a derivative.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis: The conversion of the nitrile to an amide under acidic conditions is a representative reaction. lumenlearning.com

Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon. chemistrysteps.comlumenlearning.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon, leading to the formation of a protonated imidic acid intermediate. chemistrysteps.comlumenlearning.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This is often mediated by solvent (water) molecules.

Tautomerization & Deprotonation: The resulting species is a resonance-stabilized cation. Deprotonation of the oxygen atom yields the neutral amide product and regenerates the acid catalyst (H₃O⁺). lumenlearning.com

Mechanism of Intramolecular Friedel-Crafts Acylation: A key transformation for a closely related saturated analogue, 3-(2-cyanophenyl)propionic acid, is its conversion to 4-cyano-1-indanone. google.com This reaction highlights a potential pathway for creating fused ring systems from the parent structure and proceeds via an intramolecular Friedel-Crafts acylation. The mechanism involves two stages:

Formation of an Acyl Chloride: The carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by reacting the saturated acid (3-(2-cyanophenyl)propionic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

Intramolecular Acylation: The resulting acyl chloride, 3-(2-cyanophenyl)propionyl chloride, undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com

Formation of Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a highly electrophilic acylium ion.

Intramolecular Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion at the C6 position (ortho to the propionyl chain and meta to the deactivating cyano group). This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a σ-complex).

Deprotonation/Rearomatization: A weak base (like AlCl₄⁻) removes the proton from the C6 position, collapsing the intermediate and restoring the aromaticity of the phenyl ring to yield the final product, 4-cyano-1-indanone. google.com

This cyclization reaction is a powerful method for constructing the indanone core, a common scaffold in various biologically active molecules.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like (Z)-3-(2-cyanophenyl)prop-2-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of (Z)-3-(2-cyanophenyl)prop-2-enoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the carboxylic acid proton, the vinylic protons of the prop-2-enoic acid moiety, and the aromatic protons of the 2-cyanophenyl group.

The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, usually above 10 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

The two vinylic protons are diastereotopic and are expected to appear as doublets due to coupling to each other. For the (Z)-isomer, the coupling constant (J-value) between these two protons is expected to be in the range of 8-12 Hz. The chemical shifts of these protons are influenced by the anisotropic effects of the nearby aromatic ring and the electron-withdrawing nature of the carboxylic acid and cyano groups.

The four aromatic protons on the 2-cyanophenyl ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern, which can be analyzed to determine the chemical shifts and coupling constants for each aromatic proton.

Table 1: Predicted ¹H NMR Signal Assignments for (Z)-3-(2-cyanophenyl)prop-2-enoic acid (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | > 10 | broad singlet | - |

| Vinylic H (α to COOH) | 6.0 - 6.5 | doublet | 8 - 12 |

| Vinylic H (β to COOH) | 7.5 - 8.0 | doublet | 8 - 12 |

| Aromatic H | 7.0 - 8.0 | multiplet | - |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, distinct signals are expected for the carboxylic carbon, the nitrile carbon, the two vinylic carbons, and the six aromatic carbons.

The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 165 and 175 ppm. The nitrile carbon signal is also characteristic and usually appears in the range of 115-125 ppm. The two vinylic carbons will have distinct chemical shifts, influenced by their position relative to the carboxylic acid group and the aromatic ring. The six aromatic carbons will show signals in the aromatic region (120-140 ppm), with the carbon attached to the cyano group and the carbon attached to the propenoic acid chain appearing at different chemical shifts compared to the other four aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (Z)-3-(2-cyanophenyl)prop-2-enoic acid (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | 165 - 175 |

| Nitrile Carbon (-CN) | 115 - 125 |

| Vinylic Carbons | 120 - 145 |

| Aromatic Carbons | 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, COSY would show a cross-peak between the two vinylic protons, confirming their coupling. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for each protonated carbon (vinylic and aromatic CH groups).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carboxylic, nitrile, and the two substituted aromatic carbons). For instance, the vinylic protons would show correlations to the carboxylic carbon and the aromatic carbons, confirming the connectivity of the major fragments of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Vibrational Modes of Carboxylic Acid, Nitrile, and Alkene Groups

The IR and Raman spectra of (Z)-3-(2-cyanophenyl)prop-2-enoic acid would be characterized by the vibrational modes of its key functional groups.

Carboxylic Acid Group: This group exhibits a very broad O-H stretching vibration in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration gives a strong, sharp band, usually around 1700-1725 cm⁻¹.

Nitrile Group: The C≡N stretching vibration is a very characteristic and sharp band in both IR and Raman spectra, appearing in the region of 2220-2260 cm⁻¹. Its intensity is typically medium in the IR and can be strong in the Raman spectrum.

Alkene Group: The C=C stretching vibration of the alkene is expected around 1620-1680 cm⁻¹. The C-H out-of-plane bending of the (Z)-alkene would also give a characteristic band.

Analysis of Aromatic Ring Vibrations

The 2-cyanophenyl group will also have a set of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region, which can provide further structural confirmation.

Table 3: Characteristic Vibrational Frequencies for (Z)-3-(2-cyanophenyl)prop-2-enoic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Nitrile | C≡N stretch | 2220 - 2260 |

| Alkene | C=C stretch | 1620 - 1680 |

| Aromatic | C-H stretch | > 3000 |

| Aromatic | C=C stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the spectrum is characterized by the presence of a highly conjugated system composed of the phenyl ring, the cyano group (-C≡N), and the propenoic acid moiety (-CH=CH-COOH). This extended π-system is the primary chromophore responsible for the compound's absorption of UV radiation.

The UV-Vis spectrum is expected to display strong absorption bands corresponding to π→π* transitions. These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. Additionally, the presence of non-bonding electrons on the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group may give rise to weaker n→π* transitions at longer wavelengths. The exact position of the absorption maximum (λmax) is influenced by the solvent polarity.

Table 1: Expected Electronic Transitions for (Z)-3-(2-cyanophenyl)prop-2-enoic acid

| Type of Transition | Chromophore | Expected Wavelength Range |

|---|---|---|

| π → π* | Phenyl ring, C=C, C=O, C≡N | 200-350 nm (High Intensity) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.net The exact mass of (Z)-3-(2-cyanophenyl)prop-2-enoic acid is calculated based on the monoisotopic masses of its constituent elements (C, H, N, O). This precise mass measurement is critical for confirming the molecular formula of the compound and distinguishing it from other isomers.

Table 2: Calculated Exact Mass for (Z)-3-(2-cyanophenyl)prop-2-enoic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₂ |

| Calculated Monoisotopic Mass | 173.04768 Da |

| Ion (Protonated) | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. nih.gov For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The resulting product ions reveal characteristic losses of small neutral molecules.

The fragmentation of α,β-unsaturated carboxylic acids often involves initial losses from the carboxyl group, such as water (H₂O) and formic acid (CH₂O₂). libretexts.org The presence of the cyano-substituted phenyl ring introduces additional fragmentation pathways. nih.gov The analysis of these fragmentation patterns helps to piece together the molecule's structure and connectivity. mdpi.comwvu.edu

Table 3: Plausible Fragmentation Pathways and Product Ions in MS/MS Analysis

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss | Product Ion (m/z) | Proposed Fragment |

|---|---|---|---|---|

| 174.0550 | H₂O | 18.0106 | 156.0444 | [M+H-H₂O]⁺ |

| 174.0550 | COOH• + H• | 45.0028 | 129.0522 | [M-COOH]⁺ |

| 156.0444 | CO | 27.9949 | 128.0495 | [M+H-H₂O-CO]⁺ |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Determination of Molecular Conformation and Stereochemistry

An XRD analysis would unequivocally confirm the (Z)-configuration (cis) of the substituents around the carbon-carbon double bond, a key stereochemical feature of the molecule. Furthermore, it would reveal the torsional angles between the phenyl ring and the propenoic acid side chain, thereby defining the degree of planarity of the molecule. This conformational information is crucial for understanding the molecule's steric and electronic properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

XRD analysis also elucidates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. researchgate.net For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the carboxylic acid functional group is expected to be a primary site for strong intermolecular interactions.

It is highly probable that the molecules would form centrosymmetric dimers in the solid state via hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net This common structural motif, denoted as an R²₂(8) ring in graph-set notation, is a very stable arrangement. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a significant role in the crystal packing. Weaker C-H···O and C-H···N interactions could further stabilize the three-dimensional crystalline architecture.

Table 4: Expected Intermolecular Interactions from XRD Analysis

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bonding | O-H (Carboxyl) | O=C (Carboxyl) | Formation of characteristic centrosymmetric dimers. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel or offset stacking of aromatic rings. |

| C-H···O Interactions | C-H (Aromatic/Alkene) | O=C (Carboxyl) | Weaker hydrogen bonds contributing to crystal packing. |

Computational and Theoretical Investigations of Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These computational methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between computational cost and accuracy, making them a popular choice for studying organic molecules.

In a typical DFT study of (Z)-3-(2-cyanophenyl)prop-2-enoic acid, various functionals (e.g., B3LYP, M06-2X) would be employed to approximate the exchange-correlation energy. The calculations would optimize the molecule's geometry to find its most stable conformation and determine electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system in an approximate way.

While the HF method can provide a good initial approximation of the molecular geometry and electronic structure of (Z)-3-(2-cyanophenyl)prop-2-enoic acid, it does not account for electron correlation. Consequently, methods that build upon HF, such as Møller-Plesset perturbation theory or more advanced coupled-cluster theories, are often used for more accurate energy and property calculations. For a molecule of this size, HF could be used for preliminary geometry optimization before refinement with more sophisticated methods.

Basis Set Selection and Computational Parameters

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

The selection of a basis set involves a trade-off between accuracy and computational cost. For a molecule like (Z)-3-(2-cyanophenyl)prop-2-enoic acid, a basis set such as 6-311+G(d,p) would likely provide a reasonable description of its geometry and electronic properties. Diffuse functions (+) are important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing bonding environments.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. This method, typically employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule.

For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the GIAO method would involve first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule.

Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for (Z)-3-(2-cyanophenyl)prop-2-enoic acid

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data not available | H1 | Data not available |

| C2 | Data not available | H2 | Data not available |

| C3 | Data not available | H3 | Data not available |

| C4 | Data not available | H4 | Data not available |

| C5 | Data not available | H5 | Data not available |

| C6 | Data not available | H6 | Data not available |

| C7 | Data not available | H7 | Data not available |

| C8 | Data not available | ||

| C9 | Data not available | ||

| C10 | Data not available | ||

| C11 | Data not available |

Note: This table is for illustrative purposes only. No specific calculated data for (Z)-3-(2-cyanophenyl)prop-2-enoic acid was found in the searched literature.

Vibrational Frequencies and Intensities

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the normal modes of vibration. The calculations are typically performed at the same level of theory as the geometry optimization.

For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the calculated vibrational frequencies would correspond to specific molecular motions, such as C=O stretching, C-H bending, and nitrile stretching. The predicted spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Hypothetical Calculated Vibrational Frequencies for (Z)-3-(2-cyanophenyl)prop-2-enoic acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H stretch | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C≡N stretch | Data not available | Data not available |

| C=C stretch | Data not available | Data not available |

| C-H bend | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific calculated data for (Z)-3-(2-cyanophenyl)prop-2-enoic acid was found in the searched literature.

Electronic Absorption Spectra (TD-DFT)

For instance, a TD-DFT calculated UV-Vis absorption spectrum for the related compound 2-Cyanophenyl-β-phenylpropionate shows a maximum light absorption at 350 nm. researchgate.net The conjugated system in (Z)-3-(2-cyanophenyl)prop-2-enoic acid, comprising the phenyl ring, the acrylic acid moiety, and the cyano group, is expected to give rise to π → π* transitions. The specific wavelength of maximum absorption (λmax) would be influenced by the precise electronic effects of the ortho-cyano group on the phenyl ring and the geometry of the molecule. The calculation of such spectra helps in understanding the electronic transitions between molecular orbitals upon absorption of light. mdpi.com

Table 1: Representative TD-DFT Calculated Absorption Data for a Related Compound

| Compound | Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| 2-Cyanophenyl-β-phenylpropionate | S0 → S1 | 350 | Data not available |

Note: Data is for a structurally related compound and serves as an estimation. The actual λmax for (Z)-3-(2-cyanophenyl)prop-2-enoic acid may differ.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance for Reactivity

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In molecules like (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the HOMO is typically associated with the electron-rich parts of the molecule, such as the π-system of the phenyl ring and the double bond, which can act as an electron donor. Conversely, the LUMO is generally located over the electron-deficient regions, like the cyano and carboxylic acid groups, which act as electron acceptors.

For a comparative understanding, the calculated HOMO and LUMO energies for a different complex organic molecule, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, were found to be -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov A low energy gap in such molecules indicates high polarizability and chemical reactivity. nih.gov The distribution of these orbitals in (Z)-3-(2-cyanophenyl)prop-2-enoic acid would similarly map out the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data for a Model Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: The data presented is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is used here to illustrate the concept.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote areas of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of intermediate potential. nih.govnih.gov

For a molecule like (Z)-3-(2-cyanophenyl)prop-2-enoic acid, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the phenyl ring would exhibit positive potential, indicating them as sites for nucleophilic attack. An MEP map of the related α-cyano-4-hydroxycinnamic acid clearly shows these features, with the most negative potential (red) located on the carbonyl oxygen and cyano nitrogen, and positive potential (blue) on the hydroxyl hydrogen. researchgate.net This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. nih.gov

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. (Z)-3-(2-cyanophenyl)prop-2-enoic acid possesses structural features conducive to NLO activity, including a phenyl ring (part of the donor system) and cyano and carboxylic acid groups (acceptor moieties) connected through a conjugated double bond.

Theoretical calculations using DFT can predict NLO properties such as the average polarizability (⟨α⟩) and the first-order hyperpolarizability (β₀). A high β₀ value is indicative of a strong NLO response. Studies on other organic compounds with π-conjugated frameworks have shown that these properties are highly dependent on the molecular structure and the nature of donor-acceptor groups. nih.gov For example, computational studies on certain chromene derivatives, which also contain π-conjugated systems, have highlighted their potential as NLO materials. nih.gov The presence of both strong electron-donating and electron-withdrawing groups enhances the molecular dipole moment and hyperpolarizability, which are key factors for second-order NLO materials. researchgate.net

Table 3: Representative Calculated NLO Parameters for a Model Organic Compound

| Compound | Average Polarizability ⟨α⟩ (x 10⁻²³ esu) | First Hyperpolarizability β₀ (x 10⁻³⁰ esu) |

| Chromene Derivative (4a) | 6.77005 | Data not available for β₀ |

| Hydroxamic acid derivative | Data not available for ⟨α⟩ | 14.8098 |

Note: Data is for different model compounds to illustrate the range of calculated NLO properties. nih.govnih.gov

Intermolecular Interaction Analysis using Hirshfeld Surface Analysis and Energy Decomposition

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in interactions and their relative strengths. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For organic molecules similar in structure to (Z)-3-(2-cyanophenyl)prop-2-enoic acid, H···H contacts, representing van der Waals forces, often constitute the largest percentage of the surface area. researchgate.net Other significant interactions would likely include O···H/H···O contacts, corresponding to hydrogen bonding involving the carboxylic acid group, and C···H/H···C contacts, related to C-H···π interactions. researchgate.net

For example, in diethyl 5-(2-cyanophenoxy)isophthalate, a molecule containing a cyanophenyl group, the major interactions were found to be H···H (41.2%), O···H/H···O (20.5%), and C···H/H···C (16.3%). researchgate.net A similar distribution of interactions would be anticipated for (Z)-3-(2-cyanophenyl)prop-2-enoic acid, with strong O-H···O or O-H···N hydrogen bonds playing a crucial role in its crystal packing. Energy decomposition analysis further allows for the calculation of the energetic contributions of electrostatic, polarization, dispersion, and exchange-repulsion components of these interactions.

Table 4: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Percentage of Hirshfeld Surface (%) |

| H···H | 41.2 |

| O···H/H···O | 20.5 |

| C···H/H···C | 16.3 |

| Other | 22.0 |

Note: Data is for diethyl 5-(2-cyanophenoxy)isophthalate. researchgate.net

Analytical Methodologies for the Detection and Quantification of Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid. The choice of technique depends on the specific analytical goal, whether it is for purification, purity assessment, or routine quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar organic compounds like (Z)-3-(2-cyanophenyl)prop-2-enoic acid. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

The separation is typically achieved on a non-polar stationary phase, such as a C18 (octadecylsilane) column, with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Acidification of the mobile phase, for instance with formic acid or phosphoric acid, is a common practice to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection is most commonly performed using an ultraviolet (UV) detector, as the phenyl ring and the conjugated double bond in the molecule provide strong chromophores. The maximum absorbance is typically observed in the range of 270-330 nm. For more selective and sensitive detection, a Diode Array Detector (DAD) can be employed, which provides spectral information across a range of wavelengths.

Table 1: Representative HPLC Conditions for the Analysis of Cyanocinnamic Acid Analogs

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Due to its carboxylic acid group, (Z)-3-(2-cyanophenyl)prop-2-enoic acid is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is necessary to convert the polar functional groups into more volatile and thermally stable ones.

A common derivatization technique is silylation, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC.

The separation is performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, offering a wide linear range.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of chemical reactions involving (Z)-3-(2-cyanophenyl)prop-2-enoic acid. It is particularly useful for qualitatively assessing the consumption of starting materials and the formation of the product.

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation between the spots of the reactants and products. A common solvent system for compounds of this nature could be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The separated spots can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the compound.

Coupling of Chromatographic and Spectrometric Techniques

For unambiguous identification and highly sensitive quantification, especially in complex matrices or at trace levels, the coupling of chromatographic techniques with mass spectrometry (MS) is the method of choice.

HPLC-MS/MS for Identification and Quantification of the Compound and its Degradation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for the definitive identification and precise quantification of (Z)-3-(2-cyanophenyl)prop-2-enoic acid and its potential degradation products.

After separation by HPLC, the analyte is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, where it is ionized. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.

In the tandem mass spectrometer, the precursor ion (e.g., the [M-H]⁻ ion of the parent compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The specific fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity.

Table 2: Predicted HPLC-MS/MS Parameters for (Z)-3-(2-cyanophenyl)prop-2-enoic acid (Negative Ion Mode)

| Parameter | Value |

|---|---|

| Precursor Ion [M-H]⁻ (m/z) | 172.04 |

| Potential Fragment Ion 1 (m/z) | 128.05 (Loss of CO₂) |

| Potential Fragment Ion 2 (m/z) | 101.03 (Further fragmentation) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

GC-MS for Volatile Analyte Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. For (Z)-3-(2-cyanophenyl)prop-2-enoic acid, this technique is applied after the derivatization step described in section 6.1.2.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The high energy of EI leads to extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, is highly characteristic of the compound and can be compared against spectral libraries for identification.

This method is particularly useful for confirming the identity of the compound and for characterizing any volatile impurities or byproducts that may be present in a sample.

Derivatization Strategies for Enhanced Analytical Performance

For analytical techniques that require volatile and thermally stable samples, such as gas chromatography (GC), derivatization of (Z)-3-(2-cyanophenyl)prop-2-enoic acid is a necessary step. The primary target for derivatization is the polar carboxylic acid group, which can cause poor peak shape and thermal degradation in the GC inlet and column. colostate.edusigmaaldrich.com Common derivatization strategies aim to convert the carboxylic acid into a less polar and more volatile ester or silyl (B83357) ester. colostate.edugcms.cz

One of the most prevalent derivatization techniques for carboxylic acids is esterification . This typically involves reaction with an alcohol, such as methanol or ethanol, in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. gcms.cz Another common approach is the use of alkylating agents.

Silylation is another widely used derivatization method for compounds containing active hydrogen atoms, such as those in carboxylic acids. sigmaaldrich.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), react with the carboxylic acid to replace the acidic proton with a trimethylsilyl (TMS) group. sigmaaldrich.com This transformation significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. sigmaaldrich.com The reaction conditions, including the choice of reagent, solvent, temperature, and time, must be optimized to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.com

The presence of the nitrile group in (Z)-3-(2-cyanophenyl)prop-2-enoic acid is generally stable under typical derivatization conditions for carboxylic acids and does not require modification for GC analysis. However, it is important to select a derivatization strategy that is compatible with the entire molecule and does not induce unintended reactions.

| Derivatization Strategy | Reagent Example | Functional Group Targeted | Resulting Derivative | Analytical Technique |

| Esterification | Methanol/HCl | Carboxylic Acid | Methyl Ester | GC-MS, GC-FID |

| Silylation | BSTFA + TMCS | Carboxylic Acid | Trimethylsilyl Ester | GC-MS, GC-FID |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods provide a straightforward and cost-effective approach for the quantitative analysis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid, particularly for bulk samples and in-process controls where high throughput is advantageous. These methods are based on the principle that the compound absorbs light at a specific wavelength in the ultraviolet-visible (UV-Vis) spectrum.

The presence of a conjugated system, which includes the phenyl ring, the cyano group, and the prop-2-enoic acid moiety, in the structure of (Z)-3-(2-cyanophenyl)prop-2-enoic acid results in characteristic UV absorption. While the exact absorption maximum (λmax) would need to be determined experimentally, it is expected to be in the UV region, likely between 250 and 350 nm, which is typical for cinnamic acid and its derivatives. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of (Z)-3-(2-cyanophenyl)prop-2-enoic acid in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following Beer-Lambert's law. The specificity of the method can be a limitation if other components in the sample matrix absorb at the same wavelength. Therefore, this method is most suitable for the analysis of relatively pure samples or after a suitable sample preparation step to remove interfering substances.

Another approach involves derivatization to produce a colored compound that can be measured in the visible region. For instance, carboxylic acids can be converted to their hydroxamic acid derivatives, which form colored complexes with ferric ions. acs.org This can enhance both the sensitivity and selectivity of the spectrophotometric assay.

| Method | Principle | Wavelength Range | Key Considerations |

| Direct UV Spectrophotometry | Measurement of UV absorbance of the conjugated system. | UV (estimated 250-350 nm) | Potential for interference from other UV-absorbing compounds. |

| Colorimetric Method | Derivatization to a colored product (e.g., ferric hydroxamate complex). | Visible | Improved selectivity and sensitivity; requires a derivatization step. |

Development and Validation of Analytical Protocols

The development and validation of analytical protocols for (Z)-3-(2-cyanophenyl)prop-2-enoic acid are critical to ensure that the methods are reliable, accurate, and fit for their intended purpose. The validation process is typically performed in accordance with the guidelines from the International Council for Harmonisation (ICH). researchgate.net

For an HPLC method, development would involve the systematic optimization of chromatographic conditions. A reversed-phase HPLC method using a C18 column is a common starting point for aromatic carboxylic acids. nih.govmdpi.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation and peak shape. nih.govmdpi.com The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte. Detection is commonly performed using a UV detector set at the absorption maximum of the compound. nih.gov

Once the method is developed, it must be validated by assessing a set of key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net